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Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease. Its expression

is highly restricted in normal adult tissues but is significantly upregulated on reactive stromal

fibroblasts, known as cancer-associated fibroblasts (CAFs), in the microenvironment of the

majority of epithelial cancers.[1][2] This differential expression makes FAP an attractive

biomarker and a promising target for anti-cancer therapies. Flow cytometry is a powerful

technique for the quantitative analysis of FAP expression on a single-cell level, enabling the

characterization and isolation of FAP-positive cell populations for further research and drug

development.

This document provides a detailed protocol for the detection of FAP expression on human cells

using a fluorophore-conjugated antibody, specifically with a dye in the FITC/Alexa Fluor 488

channel (e.g., FXX489), and outlines data presentation and visualization for comprehensive

analysis.

Data Presentation
The following table summarizes representative data on FAP expression in various human cell

lines, as determined by flow cytometry. This data is crucial for selecting appropriate positive

and negative controls for your experiments.
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Cell Line Description
FAP Expression
Level

Reference

WI-38 Human lung fibroblast High

U-87 MG Human glioblastoma High [3]

PC3
Human prostate

carcinoma
Negative [2]

C6 Rat glioma Negative [3]

NCI-H2228
Human lung

adenocarcinoma
High [2]

SKMEL24 Human melanoma High [2]

Experimental Protocols
This protocol describes the staining of cell surface FAP with a directly conjugated antibody for

analysis by flow cytometry.

Materials and Reagents
Primary Antibody: Anti-human FAP antibody conjugated to a fluorophore with

excitation/emission spectra similar to FITC or Alexa Fluor 488 (e.g., FXX489). A

recommended starting concentration is 0.25 µg per 10^6 cells.[4]

Isotype Control: A matched isotype control antibody conjugated to the same fluorophore.

Cells: Single-cell suspension of the cells of interest (e.g., cultured cell lines, primary cells).

Flow Cytometry Staining Buffer: Phosphate-Buffered Saline (PBS) containing 1-2% Bovine

Serum Albumin (BSA) or Fetal Bovine Serum (FBS) and 0.05% sodium azide.

Viability Dye: A dye to distinguish live from dead cells (e.g., Propidium Iodide, DAPI, or a

fixable viability dye).

Flow Cytometer: An instrument equipped with a 488 nm laser for excitation and appropriate

emission filters for the chosen fluorophore (e.g., 515-545 nm for Alexa Fluor 488).
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Staining Procedure for Cell Surface FAP
Cell Preparation:

For adherent cells, detach them using a gentle, non-enzymatic cell dissociation solution to

preserve cell surface epitopes.

Wash the cells once with cold PBS.

Resuspend the cells in cold Flow Cytometry Staining Buffer and perform a cell count.

Adjust the cell concentration to 1 x 10^7 cells/mL in cold staining buffer.

Staining:

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

Add the fluorophore-conjugated anti-FAP antibody at the predetermined optimal

concentration.

In a separate tube, add the corresponding isotype control antibody at the same

concentration.

Incubate the tubes for 30 minutes at 4°C in the dark.[5]

Washing:

After incubation, add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.

Carefully decant the supernatant.

Repeat the wash step twice.

Resuspension and Viability Staining:

Resuspend the cell pellet in 500 µL of cold Flow Cytometry Staining Buffer.
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If using a non-fixable viability dye like Propidium Iodide (PI) or DAPI, add it to the cells just

before analysis according to the manufacturer's instructions.

Flow Cytometric Analysis:

Analyze the samples on a flow cytometer.

Use the unstained and isotype control samples to set the appropriate voltages and

compensation.

Acquire a sufficient number of events for statistical analysis.

Gate on the live, single-cell population based on forward scatter (FSC), side scatter

(SSC), and the viability dye signal.

Analyze the expression of FAP within the gated population.

Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the flow cytometry protocol for FAP

expression analysis.

Caption: Flow cytometry workflow for FAP expression analysis.

FAP Signaling and Tumor Microenvironment Interaction
FAP expressed on cancer-associated fibroblasts plays a significant role in remodeling the

tumor microenvironment and promoting tumor progression. The diagram below provides a

simplified overview of a key signaling pathway influenced by FAP.
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Caption: FAP-mediated signaling in CAFs promoting immunosuppression.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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